2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a nitrobenzyl group, a tosyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the imidazole derivative with tosyl chloride in the presence of a base such as pyridine.
Thioether Formation: The thioether linkage is formed by reacting the tosylated imidazole with 4-nitrobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Reduction of Nitro Group: 2-((4-aminobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole.
Oxidation of Thioether: 2-((4-nitrobenzyl)sulfoxide)-1-tosyl-4,5-dihydro-1H-imidazole or 2-((4-nitrobenzyl)sulfone)-1-tosyl-4,5-dihydro-1H-imidazole.
Scientific Research Applications
2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thioether linkage and tosyl group may also contribute to its biological activity by facilitating its binding to target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole: Characterized by the presence of a nitrobenzyl group, a tosyl group, and a thioether linkage.
2-((4-aminobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole: Similar structure but with an amino group instead of a nitro group.
2-((4-nitrobenzyl)sulfoxide)-1-tosyl-4,5-dihydro-1H-imidazole: Similar structure but with a sulfoxide group instead of a thioether linkage.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for bioreduction, while the tosyl group and thioether linkage contribute to its stability and potential interactions with biological targets.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-13-2-8-16(9-3-13)26(23,24)19-11-10-18-17(19)25-12-14-4-6-15(7-5-14)20(21)22/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCGVELYDHRUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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